Cas no 72538-33-1 (BENZENE, 1-METHYL-4-(2-NITROETHYL)-)

Benzene, 1-methyl-4-(2-nitroethyl)-, is a nitro-substituted aromatic compound characterized by its methyl and nitroethyl functional groups. This structure imparts reactivity suitable for applications in organic synthesis, particularly as an intermediate in the preparation of more complex molecules. The nitroethyl group enhances electrophilic properties, making it valuable for further functionalization, such as reduction to amines or participation in condensation reactions. Its aromatic core ensures stability while allowing for selective modifications. The compound is typically handled under controlled conditions due to its potential sensitivity. Its utility lies in its role as a versatile building block for pharmaceuticals, agrochemicals, and specialty chemicals, where precise functional group manipulation is required.
BENZENE, 1-METHYL-4-(2-NITROETHYL)- structure
72538-33-1 structure
Product Name:BENZENE, 1-METHYL-4-(2-NITROETHYL)-
CAS No:72538-33-1
MF:C9H11NO2
MW:165.189142465591
CID:3369265
Update Time:2026-04-24

BENZENE, 1-METHYL-4-(2-NITROETHYL)- Chemical and Physical Properties

Names and Identifiers

    • BENZENE, 1-METHYL-4-(2-NITROETHYL)-

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BENZENE, 1-METHYL-4-(2-NITROETHYL)- Related Literature

Additional information on BENZENE, 1-METHYL-4-(2-NITROETHYL)-

Chemical Profile of BENZENE, 1-METHYL-4-(2-NITROETHYL)- (CAS No: 72538-33-1)

BENZENE, 1-METHYL-4-(2-NITROETHYL)-, identified by its Chemical Abstracts Service (CAS) number 72538-33-1, is a specialized organic compound that has garnered attention in the field of pharmaceutical chemistry and chemical biology due to its unique structural and functional properties. This compound belongs to the class of nitroaromatic derivatives, characterized by the presence of a nitro group (-NO₂) and an ethyl substituent at specific positions on a benzene ring. The precise arrangement of these functional groups imparts distinct reactivity and potential applications, making it a subject of interest for researchers exploring novel molecular architectures.

The structural motif of 1-methyl-4-(2-nitroethyl)benzene consists of a benzene core substituted with a methyl group at the 1-position and a 2-nitroethyl group at the 4-position. This configuration creates a molecule with both electron-withdrawing and electron-donating effects, which can influence its interaction with biological targets. The nitro group, known for its strong electron-withdrawing inductive effect, modifies the electronic properties of the aromatic ring, while the ethyl chain introduces steric and lipophilic characteristics. Such features are often exploited in drug design to enhance binding affinity and metabolic stability.

In recent years, there has been growing interest in nitroaromatic compounds as pharmacophores due to their versatility in modulating biological pathways. Research has demonstrated that nitroaromatic derivatives can exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound CAS No: 72538-33-1 is being investigated for its potential as an intermediate in synthesizing more complex molecules with targeted therapeutic effects. Its ability to serve as a scaffold for further functionalization makes it valuable in medicinal chemistry.

One of the key areas where this compound has shown promise is in the development of novel anticancer agents. The nitro group in BENZENE, 1-METHYL-4-(2-NITROETHYL)- can be reduced to an amine under specific conditions, leading to the formation of pharmacologically active metabolites. This redox chemistry is exploited in certain therapeutic strategies where prodrugs are designed to release active species within target tissues. Additionally, the methyl and ethyl substituents contribute to the molecule's solubility and bioavailability, which are critical factors in drug formulation.

The synthesis of 1-methyl-4-(2-nitroethyl)benzene involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Common synthetic routes include nitration of pre-formed intermediates followed by selective alkylation. Advances in catalytic methods have enabled more efficient and environmentally friendly approaches to constructing this type of molecular framework. For instance, transition metal-catalyzed cross-coupling reactions have been employed to introduce the ethyl group with greater precision, reducing unwanted side products.

From a chemical biology perspective, understanding the interactions between BENZENE, 1-METHYL-4-(2-NITROETHYL)- and biological macromolecules is crucial for developing effective therapeutic agents. Computational modeling techniques have been increasingly utilized to predict binding affinities and identify potential drug candidates. These studies often involve molecular dynamics simulations and quantum mechanical calculations to elucidate how the nitro and ethyl groups influence receptor binding kinetics. Such insights are essential for designing molecules that can selectively interact with disease-causing targets.

The pharmacokinetic properties of this compound are also under investigation to assess its suitability for clinical applications. Factors such as absorption, distribution, metabolism, and excretion (ADME) are carefully evaluated to ensure that CAS No: 72538-33-1 behaves predictably within a biological system. In vitro studies using liver microsomes and intestinal Caco-2 cells have provided valuable data on its metabolic fate. These findings help in optimizing dosing regimens and minimizing potential toxicities.

Recent research has highlighted the role of nitroaromatic compounds in modulating inflammatory responses through interaction with enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). The unique electronic distribution in 1-methyl-4-(2-nitroethyl)benzene may enable it to interfere with pro-inflammatory signaling pathways without causing significant side effects. This makes it an attractive candidate for developing anti-inflammatory drugs that could address conditions such as rheumatoid arthritis or inflammatory bowel disease.

The industrial significance of BENZENE, 1-METHYL-4-(2-NITROETHYL)- extends beyond pharmaceutical applications; it is also explored in materials science for creating functional polymers or liquid crystals. The presence of polar functional groups enhances the material's compatibility with biological environments, making it useful in biomedical devices or drug delivery systems. Researchers are exploring ways to incorporate this compound into hydrogels or nanoparticles that can encapsulate therapeutic agents for controlled release.

In conclusion,BENZENE, 1-METHYL-4-(2-NITROETHYL)- (CAS No: 72538-33-1) represents a versatile chemical entity with broad applications across multiple disciplines. Its unique structural features make it a valuable building block for synthesizing novel compounds with potential therapeutic benefits. Ongoing research continues to uncover new ways to harness its chemical properties for advancing drug discovery and material science efforts worldwide.

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